Erythro-5-Methoxy-Dadahol A vs. Acarbose: α-Glucosidase Inhibitory Potency Comparison
The Dadahol A-derived semi-synthetic derivative erythro-5-methoxy-dadahol A demonstrates α-glucosidase inhibitory activity with an IC50 of 33.3 μM, representing a 10.3-fold increase in potency compared to the clinical standard acarbose (IC50 = 344.0 μM) when assayed under identical in vitro conditions [1].
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 33.3 μM (erythro-5-methoxy-dadahol A) |
| Comparator Or Baseline | Acarbose: 344.0 μM |
| Quantified Difference | 10.3-fold greater potency (lower IC50) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
This 10.3-fold potency differential justifies procurement of the Dadahol A scaffold for derivatization programs targeting α-glucosidase inhibition where acarbose-level activity is insufficient for research applications.
- [1] Hypoglycemic Lignans from Amomum tsao-ko Leaves: Their α-Glucosidase Inhibitory Mechanism Integrated In Silico and In Vivo Validation. 2025. View Source
